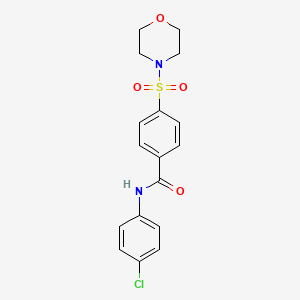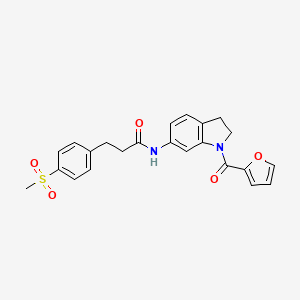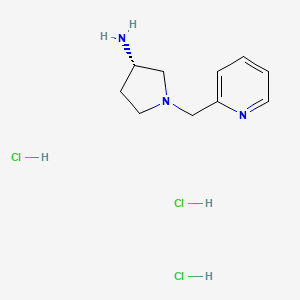
3-Pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “3-Pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine” would likely involve a pyridazine ring with additional functional groups attached. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
The chemical reactions involving pyridazine derivatives can vary widely depending on the specific compound and conditions. Some pyridazine derivatives have been studied for their reactivity in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Pyridazine derivatives can have a wide range of properties depending on their specific functional groups .Scientific Research Applications
Water Oxidation Catalysts
A novel family of ruthenium complexes, incorporating bridging ligands related to pyridazine chemistry, has been identified for their significant role in catalyzing water oxidation. These complexes, characterized through various methods including NMR and X-ray crystallography, demonstrate their utility in the efficient evolution of oxygen when subjected to aqueous solutions containing cerium(IV) as the oxidizing agent. Their performance is particularly notable for systems where the axial ligand is 4-methylpyridine, showcasing the potential of pyridazine derivatives in enhancing catalytic water oxidation processes (R. Zong, R. Thummel, 2005).
Metal Complex Assembly
The synthesis under microwave-assisted conditions has enabled the accelerated formation of 3,6-di(pyridin-2-yl)pyridazines, which are pivotal for the assembly of metal complexes. These compounds exhibit a strong ability to coordinate with metals, leading to the self-assembly into gridlike structures with copper(I) or silver(I) ions. This discovery opens new avenues for constructing metal-organic frameworks that could have applications in catalysis, sensing, and materials science (R. Hoogenboom, B. C. Moore, U. Schubert, 2006).
Anticancer Agent Synthesis
Research into pyridazine derivatives has led to the synthesis of compounds with potential anticancer properties. Through the development of novel synthetic routes, researchers have been able to produce imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, compounds previously identified as mitotic inhibitors with significant antitumor activity. This work not only expands the chemical toolbox available for anticancer drug development but also underscores the therapeutic potential of pyridazine-based compounds (C. Temple, J. Rose, R. Comber, G. Rener, 1987).
Antimicrobial Compound Development
The exploration of pyridazine chemistry has facilitated the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, leading to compounds with significant antimicrobial activity. This research not only contributes to our understanding of the structural requirements for antimicrobial efficacy but also highlights the potential of pyridazine derivatives in the development of new therapeutic agents (Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2009).
Herbicidal Activity Enhancement
Pyridazine derivatives have been shown to possess bleaching and herbicidal activities, with certain compounds demonstrating the ability to completely inhibit chlorophyll at remarkably low concentrations. This has important implications for agricultural science, offering a pathway to develop more effective and potentially less environmentally impactful herbicides (Han Xu, Xu-Hong Hu, Xiao-mao Zou, Bin Liu, You-Quan Zhu, Yong Wang, Fang-zhong Hu, Hua-zheng Yang, 2008).
Mechanism of Action
The mechanism of action for a compound like “3-Pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine” would depend on its specific biological targets. Some pyridazine derivatives have been studied for their potential as anti-tubercular agents , but the mechanism of action for this specific compound is not known without further study .
Safety and Hazards
Future Directions
The future directions for research on a compound like “3-Pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine” would likely involve further studies on its synthesis, properties, and potential applications. Pyridazine derivatives are a promising area of research for their potential therapeutic applications .
Properties
IUPAC Name |
3-pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S/c1-2-12(10-17-7-1)11-20-15-4-3-14(18-19-15)13-5-8-16-9-6-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAZCFDDYTYMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2748894.png)

![(1R,9R,16S,16aR)-4-amino-12-oxo-1,9,10,12,16,16a-hexahydro-2H,8H-9,16-methanopyrido[2',1':4,5][1,5]diazocino[1,2-a]quinoline-1-carboxylic acid](/img/structure/B2748897.png)

![Methyl 2-(2-{[2-carbamoyl-2-cyano-1-(methylamino)eth-1-en-1-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2748902.png)
![3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2748906.png)
![Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride](/img/structure/B2748907.png)

![3-(4-ethoxyphenyl)-9-(4-fluorobenzyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/no-structure.png)
![6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2748911.png)



![N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline](/img/structure/B2748916.png)
